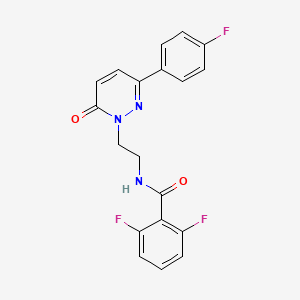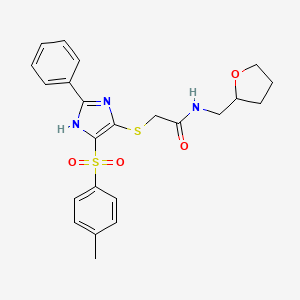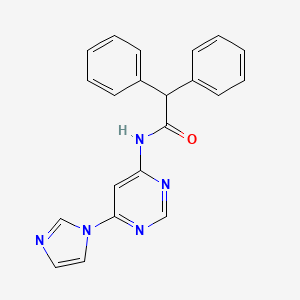![molecular formula C17H21N3O3 B2497983 6-(3-甲氧基丙基)-4-(邻甲苯基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮 CAS No. 1021024-97-4](/img/structure/B2497983.png)
6-(3-甲氧基丙基)-4-(邻甲苯基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest falls within the broader class of pyrrolopyrimidine derivatives, which are noted for their diverse biological activities and chemical properties. The specific molecule mentioned does not directly appear in the cited literature, but related compounds have been synthesized and studied for their structural and chemical behaviors.
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives often involves complex multi-step reactions, including enamine alkylation, dehydrating condensation, and ring-closing reactions to form the core pyrido[1,2-c]pyrimidine structure. An example includes the optimized synthesis of fluoroquinolone-like antibacterial agents using a nearly quantitative ring-closing reaction to form the core structure (Rosen, German, & Kerns, 2009).
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives typically features nearly planar pyrimidine rings with various substitutions that influence the molecule's reactivity and physical properties. For instance, studies have detailed the planarity of the pyrimidine rings and the perpendicular orientation of attached benzene rings, contributing to the molecule's overall conformation and hydrogen-bonding capabilities (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).
Chemical Reactions and Properties
Pyrrolopyrimidine derivatives are known for participating in various chemical reactions, including autorecycling oxidation of amines and alcohols under aerobic and photoirradiation conditions, demonstrating their potential as oxidative agents (Mitsumoto & Nitta, 2004). Their chemical properties are influenced by the substituents on the pyrrolopyrimidine core, which can significantly affect their reactivity and stability.
Physical Properties Analysis
The physical properties of pyrrolopyrimidine derivatives, including solubility, melting points, and crystalline structure, are closely related to their molecular structure. For example, the crystalline structure analysis reveals the spatial arrangement of atoms and the presence of hydrogen bonds, which can affect the compound's solubility and stability (Ashraf et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, redox potential, and photochemical behavior, are pivotal in understanding the compound's potential applications and behavior in different chemical environments. Studies have shown that pyrrolopyrimidine derivatives can exhibit redox behavior similar to NAD+/NADH, suggesting their utility in biochemical applications (Igarashi, Yamaguchi, Mitsumoto, Naya, & Nitta, 2006).
科学研究应用
结构和分子分析
嘧啶衍生物,包括类似于指定化合物的化合物,通常被研究其结构和分子性质。例如,El‐Brollosy等人(2012年)研究了相关四氢嘧啶-2,4-二酮化合物的晶体结构,突出了嘧啶环的平面性以及苯环与这些嘧啶环垂直方向的取向(El‐Brollosy等人,2012年)。这些研究对于理解这些化合物的化学行为和潜在应用至关重要。
合成和计算研究
Ashraf等人(2019年)专注于高效合成新型(羟基苯甲酰)吡啶并[2,3-d]嘧啶杂环衍生物,使用光谱技术和计算方法进行结构分析。这项研究展示了创造具有不同性质和应用的新化合物的潜力(Ashraf et al., 2019)。
抗菌活性
Alwan等人(2014年)合成了一系列吡啶嘧啶衍生物,包括某些氨基酸的席夫碱,以研究它们作为抗菌和抗肿瘤剂的潜力。该研究展示了不同程度的抗菌活性,表明这些化合物的潜在医学应用(Alwan et al., 2014)。
电子和光学性质
像Yan等人(2018年)的研究探讨了吡咯烷-2,5-二酮转化为马来酰亚胺,探索热力学和动力学因素。这类研究对于理解这些化合物的电子和光学性质至关重要,这对于材料科学和电子应用至关重要(Yan et al., 2018)。
聚合物化学
在聚合物化学中,Hu等人(2015年)合成了一种基于吡咯[3,4-c]嘧啶-1,4-二酮的新型醇溶性n型共轭聚电解质,用于聚合物太阳能电池。这展示了嘧啶衍生物在先进材料和可再生能源技术中的适应性(Hu et al., 2015)。
属性
IUPAC Name |
6-(3-methoxypropyl)-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-6-3-4-7-12(11)15-14-13(18-17(22)19-15)10-20(16(14)21)8-5-9-23-2/h3-4,6-7,15H,5,8-10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGWYTRNOBDFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CN(C3=O)CCCOC)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2497902.png)


![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2497906.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2497909.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2497912.png)
![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2497914.png)
![N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2497915.png)
![7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2497917.png)
![2-(4-ethoxyphenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2497919.png)
